(4-Hydroxybutoxy)acetic acid
Description
Conceptual Framework and Research Significance of Hydroxyalkoxy Carboxylic Acids
Hydroxyalkoxy carboxylic acids are a class of organic compounds characterized by the presence of at least one hydroxyl (-OH) group, one carboxyl (-COOH) group, and an ether linkage. taylorandfrancis.com This combination of functional groups imparts a versatile chemical character, making them valuable as building blocks in organic synthesis and as subjects of study in various chemical disciplines. The presence of both acidic and alcoholic functionalities allows for a wide range of chemical transformations, including esterification, oxidation, and polymerization.
The significance of these compounds extends to their potential roles in biological systems and their applications in materials science. For instance, some hydroxycarboxylic acids exhibit antimicrobial or antiviral properties. nih.gov The length of the carbon chain and the relative positions of the functional groups can significantly influence their biological activity. nih.gov In materials science, their ability to form polyesters and other polymers is of considerable interest for developing new materials with tailored properties.
Historical Perspectives on Related Butoxy and Acetic Acid Analogues in Chemical Research
The study of butoxy and acetic acid analogues has a long history in chemical research, driven by their industrial relevance and fundamental chemical interest. Acetic acid itself is a foundational molecule in organic chemistry, with its properties and reactions being extensively studied. utexas.edu The introduction of a butoxy group, as seen in compounds like 4-hydroxybutyl acetate (B1210297), introduces new reactive possibilities and physical properties.
Historically, research into related compounds has often been application-driven. For example, the synthesis of 4-hydroxyphenylacetic acid, an important intermediate for pharmaceuticals, has been the subject of various synthetic strategies. google.comgoogle.com These synthetic efforts have contributed to a deeper understanding of the reactivity of related structures. The investigation of reaction kinetics, such as the synthesis of 4-acetoxybenzoic acid, has also been a key area of research, providing valuable data for process optimization. epa.gov
Current Research Landscape and Emerging Academic Interest
Current research involving oxygenated carboxylic acids is vibrant and multifaceted. A significant area of focus is their role in atmospheric chemistry, where they are identified as components of organic aerosols. researchgate.net Understanding their formation and degradation pathways is crucial for modeling atmospheric processes. researchgate.net
Another burgeoning area of research is the development of novel synthetic methodologies. The chemoselective decarboxylative oxygenation of carboxylic acids to produce valuable chemicals like ketones, aldehydes, and peroxides is a topic of intense investigation. acs.orgnih.govliv.ac.uk These methods often employ photocatalysis and transition metal catalysts to achieve high selectivity under mild conditions. acs.orgnih.govliv.ac.ukthieme-connect.com The reductive carboxylation of aldehydes using carbon dioxide as a C1 feedstock to synthesize α-hydroxycarboxylic acids is also a rapidly growing field, driven by the principles of green chemistry. chemrevlett.com
Furthermore, there is increasing interest in the biological activities of hydroxycarboxylic acids and their derivatives. For example, receptors for certain hydroxy-carboxylic acids have been identified, suggesting their involvement in physiological processes. nih.gov This has opened up new avenues for drug discovery and development. nih.gov
Theoretical Foundations for Investigating Oxygenated Carboxylic Acids
The theoretical investigation of oxygenated carboxylic acids provides fundamental insights into their structure, reactivity, and properties. Density functional theory (DFT) is a powerful tool used to study reaction mechanisms, such as the acid-catalyzed decarboxylation of carboxylic acids. acs.org These computational studies can elucidate transition states and reaction intermediates that are difficult to observe experimentally. berkeley.edu
Theoretical models are also employed to understand the acidity of carboxylic acids. The resonance stabilization of the carboxylate anion is a key factor determining their acidity. utexas.edubyjus.com Computational chemistry allows for the quantification of these effects and the prediction of pKa values.
The study of intermolecular interactions, such as hydrogen bonding, is another area where theoretical methods are invaluable. These interactions are crucial in determining the physical properties of oxygenated carboxylic acids, including their boiling points and solubility. utexas.edu
Structure
2D Structure
3D Structure
Properties
CAS No. |
59417-76-4 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(4-hydroxybutoxy)acetic acid |
InChI |
InChI=1S/C6H12O4/c7-3-1-2-4-10-5-6(8)9/h7H,1-5H2,(H,8,9) |
InChI Key |
SNIRTEJDKCIQLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCC(=O)O)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxybutoxy Acetic Acid and Its Precursors
Strategies for the Preparation of the 4-Hydroxybutoxy Moiety
The formation of the 4-hydroxybutoxy portion of the molecule is a critical step that can be achieved through various synthetic routes. These strategies typically begin with either 1,4-butanediol (B3395766) or involve the functionalization of a butoxy chain.
Synthesis from 1,4-Butanediol Precursors
1,4-Butanediol serves as a fundamental building block for (4-Hydroxybutoxy)acetic acid due to its inherent 4-carbon diol structure. chemicalbook.com Industrially, 1,4-butanediol can be produced through several methods, including the reaction of butadiene with acetic acid and oxygen to form 1,4-diacetoxybutene. This intermediate is then hydrogenated to 1,4-diacetoxybutane, followed by hydrolysis to yield 1,4-butanediol. google.com Another significant route is the biosynthesis from succinic acid through microbial fermentation, presenting a renewable alternative to petroleum-based methods. google.comresearchgate.netnih.gov
Once 1,4-butanediol is obtained, a key strategy involves the selective protection of one of its two hydroxyl groups. This allows for the other hydroxyl group to be available for the subsequent etherification step.
Routes Involving Butoxy Chain Functionalization
An alternative approach to the 4-hydroxybutoxy moiety involves starting with a functionalized butane (B89635) chain. A common precursor in this strategy is 4-bromobutyl acetate (B1210297), which can be synthesized from the reaction of tetrahydrofuran (B95107) with acetyl bromide. semanticscholar.org This method introduces a bromine atom at one end of the butane chain and a protected hydroxyl group (acetate) at the other. The bromine atom can then act as a leaving group in a nucleophilic substitution reaction to form the ether linkage, and the acetate group can be subsequently hydrolyzed to reveal the hydroxyl group.
Formation of the Acetic Acid Linkage
The attachment of the acetic acid group is typically achieved after the formation of the ether linkage, often through the hydrolysis of an ester precursor or via direct etherification with a haloacetic acid derivative.
Ester Hydrolysis Approaches
A prevalent method for introducing the carboxylic acid functionality is through the hydrolysis of a corresponding ester. This reaction can be catalyzed by either an acid or a base. libretexts.org
Acid-Catalyzed Hydrolysis : In this reversible reaction, the ester is heated with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The equilibrium nature of the reaction requires a large excess of water to drive it towards the products: the carboxylic acid and the alcohol. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification) : This method involves heating the ester with a base, typically sodium hydroxide (B78521). chemguide.co.uk The reaction is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack by the alcohol. chemistrysteps.com This makes saponification a more common and efficient method for ester hydrolysis. chemguide.co.uk The free carboxylic acid can then be obtained by acidifying the reaction mixture. chemguide.co.uk
| Hydrolysis Method | Catalyst/Reagent | Key Features | Products |
| Acid-Catalyzed | Dilute Strong Acid (e.g., HCl, H₂SO₄) | Reversible reaction; requires excess water to favor product formation. chemguide.co.uklibretexts.org | Carboxylic acid and alcohol. libretexts.org |
| Base-Catalyzed (Saponification) | Strong Base (e.g., NaOH, KOH) | Irreversible reaction; proceeds to completion. chemguide.co.ukchemistrysteps.com | Carboxylate salt and alcohol. libretexts.org |
Nucleophilic Substitution Reactions for Ether Formation
The Williamson ether synthesis is a cornerstone reaction for forming the ether bond in this compound. wikipedia.org This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.com
In the context of synthesizing this compound, one approach involves deprotonating one of the hydroxyl groups of 1,4-butanediol with a strong base (like sodium hydride) to form a mono-alkoxide. libretexts.org This alkoxide then acts as a nucleophile, attacking an ethyl haloacetate, such as ethyl bromoacetate. This reaction forms the ether linkage and results in an ester precursor to the final product. The subsequent hydrolysis of the ester yields this compound.
The choice of reactants is crucial for the success of the Williamson ether synthesis. Primary alkyl halides are preferred as they are less prone to undergoing elimination reactions, which can be a competing side reaction. masterorganicchemistry.com
| Reaction | Reactant 1 | Reactant 2 | Base | Key Features |
| Williamson Ether Synthesis | 1,4-Butanediol | Ethyl bromoacetate | Sodium Hydride (NaH) | SN2 mechanism; forms an ether linkage. masterorganicchemistry.comlibretexts.org |
Yield Optimization and Reaction Condition Modulation
Optimizing the yield and modulating the reaction conditions are critical for the efficient and selective synthesis of this compound. Several factors, including the choice of base, solvent, temperature, and the use of catalysts, can be fine-tuned to maximize the production of the desired mono-substituted product and minimize side reactions, such as the formation of the di-substituted ether.
Reaction Conditions:
A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C and can take between 1 to 8 hours to complete. byjus.comwikipedia.org The choice of base is crucial for the deprotonation of 1,4-butanediol to form the reactive alkoxide. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. miracosta.edu The stoichiometry of the base is a key parameter to control; using an equimolar amount or a slight excess relative to the diol can favor the formation of the mono-alkoxide.
The solvent system also plays a significant role. While polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are often used to accelerate SN2 reactions, the use of the parent alcohol (in this case, an excess of 1,4-butanediol) as the solvent can also be effective. byjus.comwikipedia.org
Yield Optimization Strategies:
To enhance the yield of this compound, several strategies can be employed. One of the most effective is the use of phase-transfer catalysis (PTC) . ptfarm.plaustinpublishinggroup.comcrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the alkoxide ion from the aqueous or solid phase to the organic phase where the haloacetic acid is more soluble. quizlet.com This increases the reaction rate and can lead to higher yields under milder conditions.
Another modern technique for yield improvement is the application of microwave irradiation . This method can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. francis-press.com
The following interactive table summarizes key parameters that can be modulated to optimize the synthesis of this compound.
| Parameter | Condition/Reagent | Rationale for Optimization | Potential Outcome on Yield |
| Base | NaOH, KOH | Efficiently generates the alkoxide of 1,4-butanediol. miracosta.edu | Increased rate of desired reaction. |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents that accelerate SN2 reactions. byjus.comwikipedia.org | Faster reaction times, potentially higher yields. |
| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. byjus.comwikipedia.org | Balances reaction rate with minimizing side reactions. |
| Catalyst | Tetrabutylammonium bromide | Facilitates the transfer of the alkoxide between phases, increasing reaction rate. quizlet.com | Significant improvement in yield and reaction speed. |
| Technology | Microwave Irradiation | Rapid and uniform heating can accelerate the reaction. francis-press.com | Reduced reaction times and potentially improved yields. |
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. This involves the careful selection of solvents, reagents, and reaction conditions to minimize waste, reduce energy consumption, and utilize renewable resources.
A key aspect of greening the synthesis is the choice of solvent. Traditional volatile organic solvents (VOCs) like acetonitrile and DMF, while effective, pose environmental and health risks. Greener alternatives are being actively explored. For instance, 2-Methyltetrahydrofuran (2-MeTHF) , derived from renewable resources like corncobs, is a promising substitute for tetrahydrofuran (THF) and other ether solvents. google.com Another alternative is cyclopentyl methyl ether (CPME) , which is more stable than many common ether solvents and has a lower tendency to form explosive peroxides. google.com
The ultimate green solvent is water . While the Williamson ether synthesis is traditionally carried out in organic solvents, recent research has shown that it can be performed in aqueous media with the aid of surfactants. francis-press.com These surfactants form micelles that can bring the water-insoluble organic reactants into close proximity, facilitating the reaction. This approach eliminates the need for organic solvents, significantly improving the environmental profile of the synthesis.
Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. As mentioned earlier, 1,4-butanediol, a key precursor, can be produced from bio-based succinic acid, reducing the reliance on petrochemicals. francis-press.com
The following interactive table highlights the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Environmental Benefit |
| Use of Renewable Feedstocks | Synthesis of 1,4-butanediol from bio-based succinic acid. francis-press.com | Reduces dependence on fossil fuels and lowers the carbon footprint. |
| Use of Safer Solvents | Replacement of traditional VOCs with greener alternatives like 2-MeTHF or CPME. google.com | Reduces toxicity and environmental pollution. |
| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. francis-press.com | Lower energy costs and reduced environmental impact. |
| Use of Catalysis | Application of phase-transfer catalysts to improve reaction efficiency under milder conditions. ptfarm.plaustinpublishinggroup.comcrdeepjournal.org | Reduces energy requirements and can lead to higher atom economy. |
| Use of Aqueous Media | Performing the Williamson ether synthesis in water with the aid of surfactants. francis-press.com | Eliminates the need for organic solvents, significantly reducing waste and environmental impact. |
Chemical Reactivity and Mechanistic Investigations of 4 Hydroxybutoxy Acetic Acid
Oxidation Pathways of the Hydroxy Group
The primary hydroxyl group in (4-Hydroxybutoxy)acetic acid is susceptible to oxidation to yield either carbonyl derivatives or, under more forcing conditions, dicarboxylic acids. The choice of oxidant and reaction conditions is crucial for controlling the extent of the oxidation.
Formation of Carbonyl Derivatives
The selective oxidation of the primary alcohol to an aldehyde, (4-oxo-butoxy)acetic acid, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, are commonly employed for such transformations. These reactions are typically carried out in anhydrous solvents to prevent the formation of the aldehyde hydrate, which is a precursor to the carboxylic acid. chemrxiv.org
In a related context, the base-free oxidation of n-butanol to butyraldehyde (B50154) using oxygen and supported platinum nanoparticle catalysts has been demonstrated to be effective, highlighting that with the right catalyst, selective oxidation to the aldehyde is achievable. rsc.org The presence of the ether and carboxylic acid functionalities in this compound would require careful selection of the catalyst to ensure chemoselectivity.
Conversion to Dicarboxylic Acid Structures
More vigorous oxidation of the primary alcohol in this compound leads to the formation of the corresponding dicarboxylic acid, 3-(carboxymethoxy)propanoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, or Jones reagent (CrO₃ in aqueous sulfuric acid), are capable of this transformation. chemrxiv.org The reaction proceeds via the intermediate aldehyde, which is then further oxidized. chemrxiv.org
A convenient two-step, one-pot procedure for the conversion of primary alcohols to carboxylic acids has been developed using sodium hypochlorite (B82951) (NaOCl) and TEMPO, followed by sodium chlorite (B76162) (NaClO₂). This method is known to be compatible with various sensitive functional groups, suggesting its potential applicability to a molecule like this compound. wikipedia.org
Table 1: Representative Oxidation Reactions of Primary Alcohols to Carboxylic Acids
| Starting Material | Oxidizing Agent(s) | Solvent | Yield (%) | Reference |
| Benzyl alcohol | Fe(NO₃)₃·9H₂O, TEMPO, NaCl | Acetonitrile (B52724) | 95 | masterorganicchemistry.com |
| 1-Octanol | CrO₃, H₅IO₆ | Acetonitrile (wet) | 98 | masterorganicchemistry.com |
| Glycoside with primary -OH | NaOCl, TEMPO, then NaClO₂ | Dichloromethane/Water | 75-90 | wikipedia.org |
This table presents data for analogous oxidation reactions due to the lack of specific experimental data for this compound.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle for various transformations, including the formation of esters and amides, as well as decarboxylation under specific conditions. A notable intramolecular reaction is the formation of a lactone. masterorganicchemistry.com
Esterification and Amidation Reactions
Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.uklibretexts.org This is an equilibrium reaction, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. libretexts.org Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
Amidation: The formation of amides from this compound can be achieved by reaction with primary or secondary amines. nih.gov Direct condensation of the carboxylic acid and amine is often challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid-based catalysts are frequently employed to facilitate the reaction. nih.govorgsyn.org Boron-based reagents like B(OCH₂CF₃)₃ have been shown to be effective for direct amidation under mild conditions. chemistrysteps.com
Table 2: Examples of Esterification and Amidation of Carboxylic Acids
| Carboxylic Acid | Reagent(s) | Product Type | Yield (%) | Reference |
| Phenylacetic acid | Benzylamine, B(OCH₂CF₃)₃ | Amide | 91 | chemistrysteps.com |
| Benzoic acid | Methanol (B129727), Dowex H⁺/NaI | Ester | 82 | youtube.com |
| N-Boc-Phenylalanine | Morpholine, Phenylsilane | Amide | - | nih.gov |
| Various acids | Various amines, Boric Acid | Amide | 45-95 | orgsyn.org |
This table presents data for analogous esterification and amidation reactions due to the lack of specific experimental data for this compound.
A significant intramolecular reaction for this compound is lactonization. Under acidic conditions, the hydroxyl group can act as an intramolecular nucleophile, attacking the protonated carbonyl of the carboxylic acid to form a cyclic ester, specifically a γ-lactone. masterorganicchemistry.comnih.gov This type of reaction is generally favorable for the formation of five- and six-membered rings. masterorganicchemistry.com
Decarboxylation Mechanisms
The decarboxylation of simple aliphatic carboxylic acids is generally difficult and requires high temperatures. youtube.com However, decarboxylation is facilitated in molecules that have a carbonyl group at the β-position to the carboxyl group (β-keto acids). masterorganicchemistry.com this compound does not possess this structural feature. Therefore, its decarboxylation is not expected to be a facile process under standard heating conditions. Decarboxylative halogenation, another route for removing a carboxyl group, typically requires specific reagents like silver salts of the carboxylic acid in the presence of a halogen. orgsyn.org
Ether Cleavage and Hydrolysis Reactions
The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically with strong acids. wikipedia.orgmasterorganicchemistry.com The hydrolysis of ester derivatives of this compound can be achieved under either acidic or basic conditions.
Ether Cleavage: The cleavage of the ether bond in this compound typically requires treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. chemistrysteps.commasterorganicchemistry.com Depending on the substitution pattern of the ether, the cleavage can follow either an Sₙ1 or Sₙ2 mechanism. wikipedia.orgyoutube.com For a primary ether like the one in this compound, an Sₙ2 mechanism is expected. youtube.com
Hydrolysis of Ester Derivatives: Esters derived from this compound can be hydrolyzed back to the parent carboxylic acid and the corresponding alcohol.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. It is achieved by heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and is carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orglibretexts.org The products are the carboxylate salt and the alcohol. libretexts.orglibretexts.org
Cyclization Pathways Involving the Hydroxy and Carboxylic Acid Functions
The most significant reaction pathway for this compound is its intramolecular cyclization to form a lactone, a cyclic ester. This reaction is an example of an intramolecular Fischer esterification. masterorganicchemistry.com The proximity of the hydroxyl group to the carboxylic acid function facilitates this ring-closing reaction, which is typically promoted by acidic conditions. masterorganicchemistry.comacs.org
The cyclization of this compound results in the formation of a seven-membered lactone, specifically 1,5-dioxepan-2-one. The reaction is an equilibrium process, and the position of the equilibrium can be influenced by the reaction conditions. The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal hydroxyl group. masterorganicchemistry.commasterorganicchemistry.com
The general mechanism for the acid-catalyzed intramolecular cyclization of a hydroxy acid, such as this compound, proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst (e.g., H₂SO₄). This step increases the electrophilic character of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the terminal hydroxyl group acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
Proton Transfer: A proton is transferred from the newly formed oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, leading to the elimination of a water molecule and the formation of a protonated lactone. masterorganicchemistry.com
Deprotonation: The protonated lactone is deprotonated, typically by the conjugate base of the acid catalyst or another solvent molecule, to yield the final neutral lactone product and regenerate the acid catalyst. masterorganicchemistry.com
This cyclization is analogous to the well-studied lactonization of γ-hydroxybutyric acid (GHB), which readily cyclizes to form the five-membered lactone, γ-butyrolactone (GBL). wikipedia.orgnih.gov This transformation can occur under acidic conditions and is a reversible process. wikipedia.org While this compound forms a larger, seven-membered ring, the fundamental mechanistic principles of acid-catalyzed intramolecular esterification remain the same.
Alternative, more advanced methods for lactonization have been developed, such as manganese-catalyzed C-H bond activation, which can directly convert a carboxylic acid to a lactone. nih.govacs.org However, the classic acid-catalyzed intramolecular esterification remains the most fundamental pathway for the cyclization of hydroxy acids like this compound.
The table below summarizes the key aspects of the primary cyclization pathway for this compound.
| Feature | Description |
| Reaction Type | Intramolecular Fischer Esterification |
| Product | 1,5-Dioxepan-2-one (a seven-membered lactone) |
| Key Reactant Moieties | Terminal -OH and -COOH groups |
| Typical Conditions | Acid catalysis (e.g., H₂SO₄, TsOH) |
| Driving Force | Use of excess acid or removal of water to shift equilibrium |
Investigation of Reaction Intermediates and Transition States
The primary intermediate in the acid-catalyzed cyclization is the tetrahedral intermediate . masterorganicchemistry.comyoutube.com This species is formed after the nucleophilic attack of the hydroxyl group on the protonated carbonyl carbon. It is characterized by a central carbon atom bonded to four substituents: the original carbonyl oxygen (now a hydroxyl group), the attacking hydroxyl group (now an oxonium ion), the alkyl chain of the acid, and the ether oxygen within the chain. This intermediate is generally higher in energy than the reactants and products and is not typically isolable. nih.gov
Transition states are high-energy, short-lived configurations of atoms that represent the energy maxima along the reaction coordinate. wikipedia.org In the cyclization of this compound, there are multiple transition states corresponding to each step of the reaction:
TS1: The transition state for the nucleophilic attack of the hydroxyl group on the protonated carbonyl.
TS2: The transition state for the proton transfer step.
TS3: The transition state for the elimination of the water molecule.
Computational chemistry provides a powerful tool for studying these transient species. For the related cyclization of γ-hydroxybutyric acid, computational studies could elucidate the energy profile of the reaction, including the activation energies associated with each transition state. For the formation of the seven-membered ring from this compound, the transition state for the initial ring-closing step (TS1) would involve a pre-organized conformation of the molecule to bring the hydroxyl and carboxylic acid groups into proximity. The conformational flexibility of the butoxy chain would play a significant role in the energetics of this transition state.
The table below outlines the key transient species involved in the cyclization of this compound, based on the established mechanism of intramolecular Fischer esterification.
| Species | Description | Role in Mechanism |
| Protonated Carbonyl | The carboxylic acid with its carbonyl oxygen protonated. | Activated electrophile |
| Tetrahedral Intermediate | A species with a central carbon bonded to four groups, formed after nucleophilic attack. | Key reaction intermediate |
| Transition State 1 (TS1) | The energy maximum during the formation of the tetrahedral intermediate. | Rate-determining for ring formation |
| Transition State 2 (TS2) | The energy maximum during the proton transfer step. | Facilitates formation of a good leaving group |
| Transition State 3 (TS3) | The energy maximum during the elimination of water. | Leads to the formation of the C=O double bond of the lactone |
| Protonated Lactone | The cyclic ester with its carbonyl oxygen protonated. | Penultimate intermediate before product formation |
Further experimental and computational studies specifically targeting this compound would be necessary to provide precise quantitative data on the energies of these intermediates and transition states.
Theoretical and Computational Studies of 4 Hydroxybutoxy Acetic Acid
Conformational Analysis and Energy Landscapes
The flexibility of the butyl chain and the presence of multiple rotatable bonds in (4-Hydroxybutoxy)acetic acid give rise to a complex conformational landscape. Understanding the relative energies of these conformers is crucial, as the dominant conformation can significantly influence the molecule's physical and biological properties.
Theoretical conformational analysis of this compound would typically involve a systematic search of the potential energy surface. This is often achieved by rotating the single bonds within the molecule and calculating the corresponding energy at each step. The key rotatable bonds in this compound are the C-C bonds of the butyl chain and the C-O bonds of the ether and carboxylic acid groups.
The resulting energy landscape would reveal several local minima, corresponding to stable conformers. These conformations are stabilized by a variety of intramolecular interactions, most notably hydrogen bonding between the terminal hydroxyl group and the ether oxygen or the carbonyl oxygen of the carboxylic acid. The relative energies of these conformers determine their population at a given temperature, which can be estimated using the Boltzmann distribution.
Table 1: Hypothetical Relative Energies of Key this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| A | Extended chain | 0.00 | Minimal steric hindrance |
| B | Intramolecular H-bond (hydroxyl to ether oxygen) | -2.5 | Hydrogen bond |
| C | Intramolecular H-bond (hydroxyl to carbonyl oxygen) | -3.1 | Stronger hydrogen bond |
| D | Gauche conformation of butyl chain | +1.2 | Steric strain |
Note: This data is hypothetical and for illustrative purposes.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of this compound. These calculations can determine a wide range of properties, including the distribution of electron density, the energies of molecular orbitals, and the partial charges on each atom.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl and ether groups, while the LUMO is likely centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Indicates potential for nucleophilic attack |
| LUMO Energy | +1.5 eV | Indicates potential for electrophilic attack |
| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability |
| Dipole Moment | 2.1 D | Reflects the molecule's overall polarity |
Note: This data is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations of Solvation and Interactions
Molecular dynamics (MD) simulations can model the behavior of this compound in different environments, such as in aqueous solution. ntnu.no These simulations track the movements of the molecule and surrounding solvent molecules over time, providing a dynamic picture of its solvation and intermolecular interactions.
In an aqueous environment, this compound is expected to form multiple hydrogen bonds with water molecules through its hydroxyl and carboxylic acid groups. The ether oxygen can also act as a hydrogen bond acceptor. MD simulations can quantify the number and lifetime of these hydrogen bonds, revealing the structure of the solvation shell around the molecule. This information is critical for understanding its solubility and how it interacts with other molecules in a biological or chemical system.
Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry Signatures for Elucidation)
Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in this compound can be calculated with good accuracy. academicjournals.org These predictions can help in the assignment of experimental NMR spectra. For instance, the protons of the methylene (B1212753) group adjacent to the hydroxyl group would be expected to have a different chemical shift than the protons of the methylene group adjacent to the ether oxygen.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed to predict its infrared (IR) spectrum. researchgate.net Key characteristic peaks would include a broad O-H stretching band from the hydroxyl and carboxylic acid groups, a strong C=O stretching band from the carboxylic acid, and C-O stretching bands from the ether and alcohol functionalities.
Mass Spectrometry: While direct prediction of a mass spectrum is complex, computational methods can help in understanding fragmentation patterns. By calculating the energies of different potential fragment ions, it is possible to predict the most likely fragmentation pathways that would be observed in a mass spectrometer.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Wavenumber/Chemical Shift |
| IR | O-H stretch (broad) | 3200-3500 cm⁻¹ |
| IR | C=O stretch | ~1710 cm⁻¹ |
| ¹H NMR | -CH₂-OH | ~3.6 ppm |
| ¹³C NMR | -COOH | ~175 ppm |
Note: This data is hypothetical and for illustrative purposes.
Computational Modeling of Reaction Pathways and Mechanistic Insights
Computational chemistry can be used to explore the potential reactivity of this compound by modeling various reaction pathways. researchgate.net This involves calculating the energy profiles of reactions, including the structures and energies of reactants, transition states, and products.
For example, the esterification of the carboxylic acid group with an alcohol could be modeled to determine the activation energy and reaction thermodynamics. Similarly, the oxidation of the primary alcohol to an aldehyde or a carboxylic acid could be investigated. These studies provide mechanistic insights into how the molecule might behave in different chemical environments and can guide the design of synthetic routes. A computational approach can be used to design and evaluate enzymatic reaction pathways. nih.gov
Structure-Reactivity Relationship (SAR) Studies via Computational Methods
While SAR studies are often associated with drug discovery, the principles can be applied to understand how modifications to the structure of this compound would affect its reactivity. By computationally creating a library of related molecules with variations in chain length, substituent groups, or functional groups, it is possible to establish relationships between structure and properties such as acidity, nucleophilicity, or susceptibility to oxidation.
For instance, replacing the hydroxyl group with a more electron-withdrawing group would likely increase the acidity of the carboxylic acid. Conversely, extending the butyl chain could affect its solubility and conformational preferences. These computational SAR studies can accelerate the design of new molecules with tailored properties for specific applications.
Role and Transformations in Biochemical Systems Excluding Clinical/dosage/safety
Metabolic Fates in Model Organisms (e.g., in vitro microsomal studies, not in vivo clinical human trials)
In a typical in vitro microsomal assay, the compound of interest is incubated with liver microsomes, and the necessary cofactor, NADPH, is added to initiate the enzymatic reactions. nih.gov The formation of metabolites is then monitored over time.
Based on the enzymatic pathways described above, the expected primary metabolites of (4-Hydroxybutoxy)acetic acid in a liver microsomal incubation would be:
Hydroxylated derivatives: Additional hydroxyl groups could be added to the butoxy chain.
Products of O-dealkylation: 1,4-butanediol (B3395766) and glyoxylic acid.
The relative contribution of these pathways would depend on the specific CYP isoforms present in the microsomal preparation and their affinity for the substrate.
The table below summarizes the potential metabolic reactions and resulting products for this compound based on known biotransformations of analogous compounds.
| Metabolic Reaction | Enzyme System | Potential Intermediate/Product | Anticipated Subsequent Fate |
| Hydroxylation | Cytochrome P450 | Dihydroxylated derivatives of the parent compound | Further oxidation or conjugation |
| O-Dealkylation | Cytochrome P450 | Hemiacetal intermediate | Spontaneous decomposition |
| Decomposition | Non-enzymatic | 1,4-Butanediol and Glyoxylic acid | Entry into endogenous metabolic pathways |
Interaction with Specific Biochemical Targets (Mechanistic Insights, not efficacy/safety)
The structural features of this compound and its potential metabolites suggest possible interactions with specific biochemical targets. The presence of a carboxylic acid moiety is particularly significant, as short-chain fatty acids are known to act as signaling molecules.
Short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate, and butyrate, are well-known ligands for a class of G protein-coupled receptors (GPCRs), namely free fatty acid receptor 2 (FFAR2) and FFAR3. northwestern.edu These receptors are expressed in various tissues and are involved in regulating metabolic processes. northwestern.edu While this compound is structurally distinct from typical SCFAs, its acetic acid portion could potentially allow for weak interactions with these or other related receptors.
The potential metabolite, glyoxylic acid, is a simple α-keto acid that can participate in various enzymatic reactions. For instance, it can be a substrate for enzymes like glyoxylate (B1226380) reductase, which would convert it to glycolate.
Furthermore, the 1,4-butanediol metabolite could be a substrate for alcohol dehydrogenases and aldehyde dehydrogenases, leading to its oxidation.
It is important to note that these are potential interactions based on structural analogy. The actual affinity and functional consequences of this compound or its metabolites binding to these targets would require specific experimental validation.
Integration into Broader Metabolic Networks (e.g., carbon metabolism pathways, not disease specific)
The metabolites of this compound are compounds that can be readily integrated into central metabolic pathways. This represents the final stage of its biotransformation, where the xenobiotic is broken down into components that the body can either use for energy or biosynthesis, or excrete.
Glyoxylic Acid: This two-carbon keto acid is a key intermediate in the glyoxylate cycle in plants, bacteria, and fungi. In animals, while the full cycle is absent, glyoxylate can be metabolized. For example, it can be converted to oxalate (B1200264) or be transaminated to form glycine.
1,4-Butanediol: This diol can be oxidized to succinic acid, a key intermediate in the citric acid cycle (Krebs cycle). The oxidation would likely proceed via 4-hydroxybutyraldehyde (B1207772) and 4-hydroxybutyric acid (GHB). Succinic acid can then be used for ATP production or as a precursor for other biosynthetic pathways.
The acetic acid moiety, if cleaved as such, would be readily activated to acetyl-CoA. Acetyl-CoA is a central hub in metabolism, feeding into the citric acid cycle for energy production or serving as a building block for the synthesis of fatty acids and cholesterol. nih.gov Short-chain fatty acids produced in the gut are known to be absorbed and utilized by the host as an energy source. taylorfrancis.comnih.gov
Therefore, the breakdown of this compound can be seen as a process that funnels its carbon skeleton into the central carbon metabolism of the cell, ensuring its complete catabolism.
The table below outlines the potential integration of the metabolites of this compound into major metabolic networks.
| Metabolite | Primary Metabolic Pathway | Key Intermediate | Ultimate Metabolic Role |
| Acetic acid (from the acid moiety) | Acetyl-CoA Synthesis | Acetyl-CoA | Energy production (Citric Acid Cycle), Fatty acid synthesis |
| 1,4-Butanediol | Oxidation to Succinic Acid | Succinic Acid | Energy production (Citric Acid Cycle) |
| Glyoxylic Acid | Glyoxylate and Dicarboxylate Metabolism | Glycine, Oxalate | Amino acid synthesis, Waste product |
Derivatives, Analogues, and Structural Modifications of 4 Hydroxybutoxy Acetic Acid
Ester Derivatives and their Synthetic Utility
The carboxylic acid moiety of (4-hydroxybutoxy)acetic acid is readily converted into its corresponding ester derivatives, such as methyl and ethyl esters. These esters are valuable synthetic intermediates.
Standard esterification procedures, such as the Fischer esterification involving reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, are commonly employed. acs.org For instance, methyl 2-(4-hydroxybutoxy)acetate can be synthesized via this method. nih.gov The reaction involves the protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol.
Ester derivatives serve as versatile precursors for further chemical transformations. The ester group can be hydrolyzed back to the carboxylic acid under basic or acidic conditions. smolecule.com Transesterification, reacting the ester with a different alcohol in the presence of a catalyst, allows for the synthesis of a variety of other esters. smolecule.com
A notable reaction of esters derived from hydroxy acids is intramolecular cyclization. For example, heating ethyl 4-hydroxybutyrate, a related compound, in the presence of a basic catalyst can lead to the formation of a lactone through intramolecular transesterification. vaia.com
Table 1: Examples of Ester Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
|---|---|---|---|
| Methyl 2-(4-hydroxybutoxy)acetate | C7H14O4 | 162.18 | Methyl ester of this compound. nih.gov |
| Ethyl (4-ethoxybutoxy)acetate | C10H20O4 | 204.26 | Ethyl ester with an ethoxy group at the terminal position. smolecule.com |
| Ethyl 4-hydroxyphenylacetate | C10H12O3 | 180.20 | An aromatic analogue. nih.gov |
This table is interactive. Click on the headers to sort the data.
Amide Derivatives and Related Conjugates
The carboxylic acid functionality of this compound can be converted to amide derivatives through reaction with amines. This transformation is typically achieved using coupling reagents that activate the carboxylic acid. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents facilitate the formation of a reactive intermediate that readily reacts with an amine to form the amide bond. nih.gov
The synthesis of amide derivatives is a crucial strategy in medicinal chemistry for creating conjugates with biomolecules such as peptides. nih.gov For example, N-arylacetamides are important intermediates in the synthesis of various medicinal and agrochemical compounds. nih.gov The formation of amide bonds with amino acids or peptides can lead to compounds with tailored biological activities. nih.gov
The synthesis of such amides can sometimes be challenging, especially with sterically hindered or electron-deficient amines, and may require specific coupling protocols to achieve good yields. nih.govnih.gov For instance, a protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for coupling electron-deficient amines with carboxylic acids. nih.gov
Table 2: Examples of Amide Derivatives and Conjugates
| Compound Name | Description | Synthetic Approach |
|---|---|---|
| N-(4-Butoxyphenyl)acetamide | An acetamide (B32628) derivative with a butoxyphenyl group. nih.gov | Typically formed by reacting the corresponding aniline (B41778) with an activated carboxylic acid or acyl chloride. |
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | An acetamide derivative of 4-aminophenol (B1666318). nih.gov | Synthesized by reacting 4-aminophenol with chloroacetyl chloride. nih.gov |
| (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | A hydrazide derivative used as a key intermediate for synthesizing various heterocyclic compounds. nih.gov | Prepared from the corresponding ethyl ester and hydrazine (B178648) hydrate. nih.gov |
This table is interactive. Click on the headers to sort the data.
Chain Length Variations of the Hydroxyalkoxy Moiety
Altering the length of the polymethylene chain in the hydroxyalkoxy moiety of this compound gives rise to a series of homologous analogues. These variations, which include compounds like (3-hydroxypropoxy)acetic acid and (5-hydroxypentoxy)acetic acid, can significantly influence the molecule's conformation, flexibility, and spatial arrangement of the terminal functional groups.
The synthesis of these analogues generally follows similar synthetic routes to that of this compound, starting from the corresponding diol with the desired chain length. For example, (3-hydroxypropoxy)acetic acid can be synthesized from 1,3-propanediol. nih.govresearchgate.netresearchgate.net
The length of the spacer between the carboxylic acid and the hydroxyl group is a critical determinant of the compound's ability to interact with biological targets. Variations in chain length can affect the molecule's ability to chelate metal ions, form intramolecular hydrogen bonds, and fit into the binding sites of enzymes or receptors. This structural parameter is often systematically varied in drug discovery programs to optimize biological activity.
Table 3: Homologous Series of (ω-Hydroxyalkoxy)acetic Acids
| Compound Name | Number of Methylene (B1212753) Groups in Alkoxy Chain | Potential Precursor Diol |
|---|---|---|
| (2-Hydroxyethoxy)acetic acid | 2 | Ethylene glycol |
| (3-Hydroxypropoxy)acetic acid | 3 | 1,3-Propanediol |
| This compound | 4 | 1,4-Butanediol (B3395766) |
This table is interactive. Click on the headers to sort the data.
Modification of the Terminal Hydroxyl Group
The terminal hydroxyl group of this compound is a key site for structural modification, allowing for the introduction of a wide array of functional groups. Common modifications include etherification, esterification, and oxidation. nih.gov
Etherification of the terminal hydroxyl group can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or other electrophilic reagents. This modification can alter the polarity and hydrogen-bonding capacity of the molecule. For example, ethyl (4-ethoxybutoxy)acetate is an ether derivative of the corresponding ethyl ester. smolecule.com
Esterification of the terminal hydroxyl group with various carboxylic acids or their derivatives introduces an ester linkage, which can be designed to be hydrolysable in a biological environment, a strategy often used in the design of prodrugs.
Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. This transformation introduces new reactive functional groups that can be used for further derivatization. nih.gov
These modifications are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic properties of the molecule. For example, masking the polar hydroxyl group through etherification or esterification can increase lipophilicity, potentially enhancing membrane permeability.
Introduction of Aromatic or Heterocyclic Moieties
The incorporation of aromatic or heterocyclic rings into the structure of this compound can lead to derivatives with significantly different properties. These rings can be introduced by replacing the aliphatic chain or by being attached as substituents.
For instance, analogues like 4-hydroxyphenylacetic acid, where a phenyl ring is part of the backbone, introduce rigidity and the potential for π-π stacking interactions. nih.gov The synthesis of such compounds often involves different starting materials and synthetic strategies compared to their aliphatic counterparts. google.comunl.pt
Heterocyclic moieties can also be incorporated, leading to a vast array of derivatives with diverse chemical and biological properties. google.com For example, the synthesis of derivatives containing thiazolidine-4-one, 1,2,4-triazole, or oxadiazole rings has been reported, often starting from a hydrazide intermediate. nih.gov These heterocyclic systems can act as bioisosteres for other functional groups and can engage in specific interactions with biological targets.
The introduction of these cyclic systems can profoundly impact the molecule's conformation, electronic distribution, and ability to interact with biological macromolecules, making this a widely explored avenue in the development of new bioactive compounds.
Table 4: Examples of Derivatives with Aromatic or Heterocyclic Moieties
| Compound Name | Cyclic Moiety |
|---|---|
| 4-Hydroxyphenylacetic acid | Phenyl |
| Methyl 2-(4-hydroxyphenyl)acetate | Phenyl |
| (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid | Chromenone |
This table is interactive. Click on the headers to sort the data.
Impact of Structural Changes on Reactivity and Biochemical Interactions
The structural modifications discussed in the preceding sections have a profound impact on the reactivity and potential biochemical interactions of this compound derivatives.
Reactivity:
Ester and Amide Formation: The reactivity of the carboxylic acid towards ester or amide formation is influenced by the electronic and steric environment. Electron-withdrawing groups elsewhere in the molecule can increase the acidity of the carboxylic acid, while bulky substituents near the carboxyl group can hinder the approach of nucleophiles.
Hydroxyl Group Reactivity: The reactivity of the terminal hydroxyl group is subject to similar electronic and steric effects. Its conversion to a better leaving group, such as a tosylate, can facilitate nucleophilic substitution reactions. nih.gov
Intramolecular Reactions: Variations in chain length can influence the propensity for intramolecular reactions. For example, the ease of formation of lactones from ω-hydroxy acids is dependent on the ring size of the resulting lactone, with 5- and 6-membered rings being particularly favored.
Biochemical Interactions:
Lipophilicity and Membrane Permeability: Masking the polar carboxylic acid and hydroxyl groups through esterification or etherification generally increases the lipophilicity of the molecule. This can enhance its ability to cross biological membranes, a critical factor for the bioavailability of many drugs.
Hydrogen Bonding: The ability to act as a hydrogen bond donor and/or acceptor is crucial for interactions with biological targets like enzymes and receptors. Modifications to the carboxylic acid and hydroxyl groups, as well as the introduction of other polar functional groups, will alter the hydrogen bonding profile of the molecule.
Conformational Flexibility: The length of the alkoxy chain dictates the conformational flexibility of the molecule. A longer, more flexible chain may allow the molecule to adopt a wider range of conformations to fit into a binding site, while a shorter or more rigid structure (e.g., containing an aromatic ring) will have a more defined shape.
Specific Interactions: The introduction of aromatic or heterocyclic moieties can lead to specific interactions such as π-π stacking or directional hydrogen bonds with biological targets, which can significantly enhance binding affinity and selectivity. nih.gov The structure-activity relationships of aminoglycoside antibiotics, for instance, show that even minor modifications can have a significant impact on their activity. nih.gov
Advanced Analytical Methodologies for Research Purity and Characterization
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS for research samples)
Chromatography is a cornerstone of chemical analysis, enabling the separation of a compound from impurities, starting materials, and byproducts. For a polar, non-volatile molecule like (4-Hydroxybutoxy)acetic acid, High-Performance Liquid Chromatography (HPLC) is a primary tool for quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing polar organic acids. researchgate.net In this technique, the compound is separated on a hydrophobic stationary phase (like C18) with a polar mobile phase. researchgate.net For this compound, the mobile phase would typically consist of an aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net To ensure the carboxylic acid is in its protonated, less polar form for better retention and peak shape, the mobile phase pH is often acidified using additives like phosphoric acid, formic acid, or acetic acid. mjcce.org.mksielc.com Detection is commonly achieved using a UV detector, often at a low wavelength such as 210 nm where the carboxyl group absorbs, or with a mass spectrometer (LC-MS) for greater sensitivity and specificity. mjcce.org.mkthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal instability. Therefore, a derivatization step is necessary to convert the polar hydroxyl and carboxyl groups into more volatile and stable moieties. researchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique where the active hydrogens on the hydroxyl and carboxylic acid groups are replaced with trimethylsilyl (B98337) (TMS) groups. researchgate.netresearchgate.net Acetylation with reagents like acetic anhydride (B1165640) is another option. nih.govresearchgate.net Once derivatized, the compound can be readily separated on a standard non-polar GC column (e.g., DB-5ms) and detected by a mass spectrometer, which provides both quantitative data and structural information from the fragmentation pattern. nih.gov
Table 1: Example Chromatographic Conditions for this compound Analysis
| Parameter | HPLC-UV | GC-MS (after Derivatization) |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net | Capillary Column (e.g., SH-WAX, 60 m x 0.25 mm) shimadzu.com |
| Mobile Phase/Carrier Gas | Isocratic or gradient elution with Water/Acetonitrile and 0.1% Phosphoric Acid researchgate.net | Helium at a constant flow nih.gov |
| Flow Rate | 1.0 mL/min mjcce.org.mk | 1.0 mL/min nih.gov |
| Detection | UV at 210 nm researchgate.nettum.de | Mass Spectrometry (Electron Ionization) nih.gov |
| Derivatization | Not required | Required (e.g., Silylation with BSTFA) researchgate.net |
Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, high-resolution MS for novel derivatives)
While chromatography can separate and quantify a compound, spectroscopy is essential for unequivocally determining its chemical structure, which is particularly crucial when synthesizing novel derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating molecular structure. A suite of NMR experiments would be used to characterize this compound.
¹H NMR: This experiment identifies all the unique proton environments in the molecule. For this compound, one would expect distinct signals for the protons on the carbon adjacent to the ether oxygen (downfield shift, ~3.4-4.5 ppm), the protons on the carbon adjacent to the hydroxyl group, the internal methylene (B1212753) protons of the butyl chain, and the protons on the carbon alpha to the carbonyl group. libretexts.orglibretexts.org
¹³C NMR: This provides information on the carbon skeleton, with carbons adjacent to electronegative oxygen atoms appearing at downfield shifts (typically 50-80 ppm for ether and alcohol carbons). libretexts.orgpressbooks.pub
2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to establish connectivity. Correlation Spectroscopy (COSY) shows which protons are coupled to each other (i.e., on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal to the carbon it is directly attached to. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (2-3 bonds away), which is critical for piecing the entire molecular structure together. ipb.pt
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, often to within 5 ppm. This allows for the unambiguous determination of the compound's elemental formula. For novel derivatives, HRMS is invaluable for confirming that the desired chemical transformation has occurred. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode. thermofisher.com
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Expected Observation |
|---|---|---|
| ¹H NMR | HO-CH₂ - | ~3.6 ppm (triplet) |
| -CH₂ -O-CH₂- | ~1.6-1.8 ppm (multiplet) | |
| -O-CH₂ -CH₂-COOH | ~3.5 ppm (triplet) libretexts.org | |
| -O-CH₂-CH₂ -COOH | ~4.1 ppm (singlet) | |
| ¹³C NMR | HO-C H₂- | ~62 ppm |
| -C H₂-C H₂- | ~25-30 ppm | |
| -O-C H₂- | ~70 ppm libretexts.org | |
| -C OOH | ~175 ppm | |
| HRMS (ESI-) | [M-H]⁻ | Calculated m/z for C₆H₁₁O₄⁻: 147.0663 |
Method Validation for Research Applications
For analytical data to be considered reliable and reproducible, the methods used must be validated. researchgate.net Method validation ensures that a specific analytical procedure is fit for its intended purpose. For research applications involving the quantification of this compound, key validation parameters are established according to guidelines from the International Council for Harmonisation (ICH). researchgate.netmdpi.com
Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. nih.gov
Accuracy: Measures the closeness of the experimental value to the true value, often assessed by spike-recovery experiments where a known amount of the analyte is added to a sample matrix. google.com
Precision: Assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. nih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. researchgate.net
Table 3: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criterion (Research) |
|---|---|---|
| Linearity (R²) | Correlation coefficient of the calibration curve. researchgate.net | > 0.99 nih.gov |
| Accuracy (% Recovery) | Percentage of known added analyte recovered from a matrix. google.com | 80-120% |
| Precision (%RSD) | Relative Standard Deviation of replicate measurements. researchgate.net | < 15% |
| Specificity | No interference at the retention time of the analyte. researchgate.net | Peak purity/resolution > 1.5 |
| LOD/LOQ | Signal-to-noise ratio (S/N) or standard deviation of the response. nih.gov | LOD S/N ≥ 3, LOQ S/N ≥ 10 |
Application in Complex Biological Matrices (e.g., in vitro extract analysis)
Analyzing this compound in complex biological matrices, such as cell culture media, cell lysates, or tissue extracts from in vitro studies, presents unique challenges due to the presence of proteins, salts, and numerous other endogenous molecules. mst.edu
Sample Preparation: Effective sample preparation is critical to remove interferences and concentrate the analyte.
Protein Precipitation (PPT): A common first step for serum or cell lysate samples, where a cold organic solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation. nih.gov
Liquid-Liquid Extraction (LLE): The sample is partitioned between two immiscible liquids to extract the analyte from the aqueous biological matrix into an organic solvent.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent (e.g., anion exchange or reversed-phase) to selectively retain the analyte while matrix components are washed away. The purified analyte is then eluted with a small volume of solvent. researchgate.netnih.gov This is often the most effective method for achieving clean extracts. nih.gov
Analytical Technique: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for quantifying small molecules in complex biological fluids. nih.gov Its high sensitivity and selectivity, derived from monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), allow for accurate quantification even at very low concentrations, minimizing the impact of the biological matrix. nih.govnih.gov
Table 4: Example Workflow for Analysis in Cell Culture Supernatant
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Collection | Centrifuge cell culture to pellet cells; collect supernatant. microbiologyresearch.org | Isolate the extracellular fluid containing the analyte. |
| 2. Internal Standard Spiking | Add a known concentration of a structurally similar but isotopically labeled analog (e.g., ¹³C₆-(4-Hydroxybutoxy)acetic acid). | Correct for variability in sample preparation and instrument response. |
| 3. Protein Precipitation | Add 3 volumes of cold acetonitrile, vortex, and centrifuge. nih.gov | Remove proteins that can interfere with analysis and damage the HPLC column. |
| 4. Evaporation & Reconstitution | Evaporate the supernatant to dryness under nitrogen and reconstitute in mobile phase. | Concentrate the analyte and ensure compatibility with the HPLC system. |
| 5. Analysis | Inject the reconstituted sample onto a UHPLC-MS/MS system. | Separate the analyte from other components and perform sensitive, specific quantification. nih.gov |
Potential Research Applications and Future Directions
Utility as a Chemical Probe in Biochemical Research
The dual functionality of (4-Hydroxybutoxy)acetic acid makes it a candidate for development as a chemical probe. The carboxylic acid can be derivatized to introduce reporter groups, such as fluorophores or biotin, while the hydroxyl group can be modified to attach to or interact with specific biological targets. For instance, the hydroxyl group could potentially form hydrogen bonds with amino acid residues in an enzyme's active site.
While no specific studies detailing the use of this compound as a biochemical probe were identified, the principles of probe design suggest its potential. The butoxy spacer provides a degree of flexibility and hydrophilicity that could be advantageous for interacting with biological systems.
Application as a Synthetic Intermediate for Complex Molecules (excluding drug development focus)
In synthetic organic chemistry, this compound can serve as a versatile building block. The carboxylic acid and hydroxyl groups can be selectively reacted, allowing for the stepwise construction of more complex molecular architectures.
The ether linkage provides stability under a variety of reaction conditions. General reactions that this compound could undergo include:
Esterification: The carboxylic acid can react with alcohols to form esters, while the hydroxyl group can react with acyl chlorides or other carboxylic acids. masterorganicchemistry.com
Amidation: The carboxylic acid can be converted to an amide by reacting with an amine.
Etherification: The hydroxyl group can be further functionalized, for example, by Williamson ether synthesis.
Polymerization: The bifunctional nature of the molecule allows it to act as a monomer in the synthesis of polyesters or polyethers.
These potential transformations could lead to the synthesis of various non-pharmaceutical complex molecules, such as specialized polymers or macrocycles.
Exploration in Material Science Research (excluding physical property characterization)
The structure of this compound lends itself to applications in material science, particularly in the synthesis of functional polymers. As a monomer, it can be incorporated into polyester (B1180765) or polyether chains. The pendant hydroxyl groups along the polymer backbone could then be used for post-polymerization modification, allowing for the introduction of various functionalities. For example, these hydroxyl groups could serve as grafting points for other polymer chains or as sites for cross-linking, which would modify the material's properties.
Research into carboxyl-modified polyether polysiloxane surfactants suggests that the incorporation of carboxylic acid moieties can enhance surface activity and foaming ability, indicating a potential role for similar structures in the development of novel surfactants and emulsifiers. mdpi.com
Contribution to Understanding Fundamental Chemical Transformations
The study of this compound and related hydroxyalkoxy carboxylic acids can contribute to a deeper understanding of fundamental chemical transformations. The interplay between the hydroxyl and carboxylic acid functional groups within the same molecule can influence reactivity and reaction pathways. For example, intramolecular catalysis, where one functional group assists in the reaction of the other, could be explored.
Furthermore, the cleavage of the ether bond under strong acidic conditions is a known reaction of ethers. youtube.com Studying the kinetics and mechanism of this cleavage in a molecule that also contains a carboxylic acid could provide valuable insights into the stability and degradation pathways of polyether-based materials.
Challenges and Opportunities in Advancing Research on Hydroxyalkoxy Carboxylic Acids
A significant challenge in advancing the research on specific hydroxyalkoxy carboxylic acids like this compound is the limited commercial availability and the lack of extensive characterization in the scientific literature. This necessitates dedicated synthetic efforts to produce the compound in sufficient quantities for detailed investigation.
However, this also presents an opportunity. The synthesis and characterization of novel hydroxyalkoxy carboxylic acids could lead to the discovery of new properties and applications. The microbial production of carboxylic acids is an area of growing interest, but it faces challenges related to the toxicity of the products to the microorganisms. researchgate.netnih.govfrontiersin.org Developing robust microbial strains for the production of hydroxyalkoxy carboxylic acids could provide a sustainable route to these valuable chemical building blocks.
Emerging Methodologies for Synthesis and Analysis
Advances in synthetic and analytical techniques are paving the way for more efficient research into hydroxyalkoxy carboxylic acids.
Synthesis: Modern synthetic methods offer various routes to carboxylic acids, including the oxidation of primary alcohols and aldehydes, the hydrolysis of nitriles, and the carbonation of Grignard reagents. researchgate.net The synthesis of polyethers has also seen significant development, with methods like reductive etherification and post-polymerization modification becoming more common. researchgate.net These methodologies could be adapted for the targeted synthesis of this compound and its derivatives.
Analysis: Standard analytical techniques are crucial for the characterization of these molecules.
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the hydroxyl (-OH) and carboxyl (C=O) groups. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula. |
| Chromatography (e.g., GC, HPLC) | Used for the separation and purification of the compound and for assessing its purity. |
The application of these and other advanced analytical techniques will be essential for the unambiguous characterization of this compound and for understanding its behavior in various chemical and biological systems.
Q & A
Q. What are the recommended synthetic routes for (4-Hydroxybutoxy)acetic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves esterification or etherification reactions. For example:
- Step 1: React 4-hydroxybutanol with a protected acetic acid derivative (e.g., acetyl chloride) under controlled acidic or basic conditions to form the ether linkage.
- Step 2: Deprotect the carboxylic acid group using hydrolytic agents (e.g., NaOH/H₂O or H₃O⁺).
- Optimization: Use catalysts like sulfuric acid or p-toluenesulfonic acid for esterification, and monitor reaction progress via TLC or FTIR to detect carbonyl group formation . Purification via recrystallization or column chromatography is recommended to isolate high-purity product .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Analysis: ¹H NMR can confirm the ether (-O-) and carboxylic acid (-COOH) groups. The hydroxybutoxy chain protons (δ 3.5–4.0 ppm) and acetic acid protons (δ 2.5–3.0 ppm) are key markers. ¹³C NMR will show carbonyl carbons (δ 170–175 ppm) .
- FTIR: Look for O-H stretch (~2500–3300 cm⁻¹ for -COOH) and C-O-C stretch (~1100 cm⁻¹ for ethers) .
- HPLC-MS: Use reverse-phase C18 columns with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) to assess purity and molecular ion peaks .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) predict the stability and reactivity of this compound in aqueous environments?
Methodological Answer:
- Density Functional Theory (DFT): Optimize the molecular geometry using software like Gaussian or ORCA. Calculate Gibbs free energy of hydrolysis to assess stability in water.
- Molecular Dynamics (MD): Simulate solvation dynamics in explicit water models (e.g., TIP3P) to study hydrogen-bonding interactions and aggregation behavior.
- Validation: Compare predicted pKa values (carboxylic acid group) with experimental potentiometric titrations .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR peaks)?
Methodological Answer:
- Tautomerism Check: Investigate potential keto-enol tautomerism or hydrogen-bonding networks using variable-temperature NMR. For example, cooling the sample may reduce dynamic effects .
- Crystallography: Perform X-ray diffraction to confirm solid-state structure and compare with solution-phase NMR data. Hydrogen-bonded dimers (common in carboxylic acids) may explain splitting .
- 2D NMR: Use COSY or HSQC to assign overlapping proton signals and verify connectivity .
Q. What experimental strategies can identify degradation pathways of this compound under oxidative or photolytic conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to UV light (λ = 254 nm) or H₂O₂/Fe²⁺ (Fenton’s reagent). Monitor degradation via LC-MS to detect intermediates (e.g., hydroxylated or cleaved products).
- Isotope Labeling: Use ¹⁸O-labeled water or O₂ to trace oxygen incorporation in degradation products.
- Kinetic Analysis: Apply pseudo-first-order models to determine rate constants and activation energies .
Q. How can researchers investigate the compound’s interactions with biological macromolecules (e.g., enzymes, membranes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize enzymes (e.g., esterases) on a sensor chip to measure binding affinity (KD) and kinetics (kon/koff).
- Fluorescence Quenching: Titrate the compound into protein solutions (e.g., BSA) and monitor tryptophan fluorescence changes to assess binding.
- Membrane Permeability: Use Caco-2 cell monolayers or artificial lipid bilayers with fluorescent probes (e.g., calcein) to evaluate passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
